molecular formula C18H20N4O9S B14463667 methyl 3,4,5-triacetyloxy-6-(6-sulfanylidene-3H-purin-9-yl)oxane-2-carboxylate CAS No. 67693-47-4

methyl 3,4,5-triacetyloxy-6-(6-sulfanylidene-3H-purin-9-yl)oxane-2-carboxylate

Cat. No.: B14463667
CAS No.: 67693-47-4
M. Wt: 468.4 g/mol
InChI Key: UYJVZDPFJLYJCW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,4,5-triacetyloxy-6-(6-sulfanylidene-3H-purin-9-yl)oxane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes acetylation, cyclization, and sulfurization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to maximize efficiency and minimize by-products. Advanced purification techniques, including chromatography and crystallization, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,5-triacetyloxy-6-(6-sulfanylidene-3H-purin-9-yl)oxane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions typically result in the replacement of acetyl groups with other functional groups .

Scientific Research Applications

Methyl 3,4,5-triacetyloxy-6-(6-sulfanylidene-3H-purin-9-yl)oxane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,4,5-triacetyloxy-6-(6-sulfanylidene-3H-purin-9-yl)oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for targeted research and applications .

Properties

CAS No.

67693-47-4

Molecular Formula

C18H20N4O9S

Molecular Weight

468.4 g/mol

IUPAC Name

methyl 3,4,5-triacetyloxy-6-(6-sulfanylidene-3H-purin-9-yl)oxane-2-carboxylate

InChI

InChI=1S/C18H20N4O9S/c1-7(23)28-11-12(29-8(2)24)14(18(26)27-4)31-17(13(11)30-9(3)25)22-6-21-10-15(22)19-5-20-16(10)32/h5-6,11-14,17H,1-4H3,(H,19,20,32)

InChI Key

UYJVZDPFJLYJCW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)N2C=NC3=C2NC=NC3=S)C(=O)OC)OC(=O)C

Origin of Product

United States

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